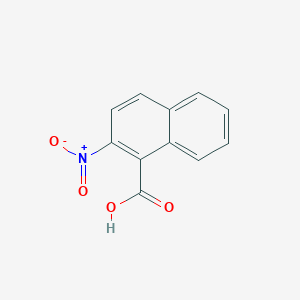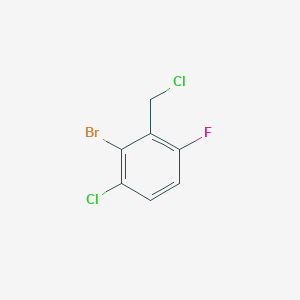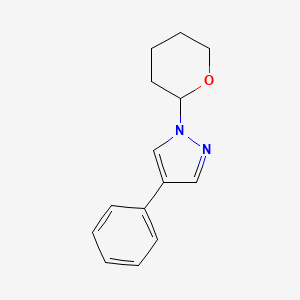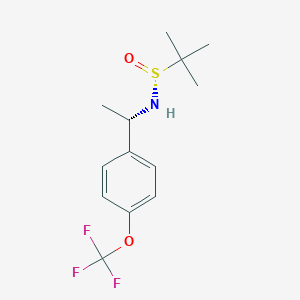
2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group, a hydroxybutyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methyl-3-pyridinecarboxylic acid with 2-amino-1-butanol under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro group or to convert the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Oxidation of the hydroxybutyl group can yield 2-chloro-N-(2-oxobutyl)-6-methyl-3-pyridinecarboxamide.
Reduction: Reduction can produce 2-amino-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide.
Substitution: Substitution of the chloro group can result in compounds like 2-azido-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to block or activate signaling pathways. The exact mechanism depends on the specific application and the biological target.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(2-hydroxybutyl)acetamide: Similar in structure but lacks the pyridine ring.
6-methyl-3-pyridinecarboxamide: Similar but without the chloro and hydroxybutyl groups.
2-chloro-N-(2-hydroxyethyl)-6-methyl-3-pyridinecarboxamide: Similar but with a shorter hydroxyalkyl chain.
Uniqueness
2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, hydroxybutyl chain, and pyridine ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C11H15ClN2O2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-chloro-N-(2-hydroxybutyl)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15ClN2O2/c1-3-8(15)6-13-11(16)9-5-4-7(2)14-10(9)12/h4-5,8,15H,3,6H2,1-2H3,(H,13,16) |
Clave InChI |
QAFPKXKKCVZJAV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNC(=O)C1=C(N=C(C=C1)C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)

![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)

![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)

![5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one](/img/structure/B13899226.png)
![2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)
